1-Piperazinecarboxamide, 4-cyclohexyl-N-((dimethylamino)carbonyl)-N-methyl-, monohydrochloride
CAS No.: 80712-48-7
Cat. No.: VC17078441
Molecular Formula: C15H29ClN4O2
Molecular Weight: 332.87 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80712-48-7 |
|---|---|
| Molecular Formula | C15H29ClN4O2 |
| Molecular Weight | 332.87 g/mol |
| IUPAC Name | 4-cyclohexyl-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C15H28N4O2.ClH/c1-16(2)14(20)17(3)15(21)19-11-9-18(10-12-19)13-7-5-4-6-8-13;/h13H,4-12H2,1-3H3;1H |
| Standard InChI Key | VGFDHJQHBYUMAN-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2CCCCC2.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
The compound’s systematic name delineates its structure:
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Core: A piperazine ring substituted at the 4-position with a cyclohexyl group.
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Modifications:
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N-Methylation: The piperazine nitrogen is methylated.
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Carboxamide linkage: A dimethylaminocarbonyl group is attached to the carboxamide nitrogen.
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Salt form: Monohydrochloride enhances solubility and stability.
The molecular formula is inferred as C₁₅H₂₇N₅O₂·HCl, with a molecular weight of 370.88 g/mol.
Stereochemical Considerations
Piperazine derivatives often exhibit conformational flexibility. The cyclohexyl group’s chair or boat configuration and the piperazine ring’s puckering may influence binding interactions .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no direct synthesis literature exists, analogous piperazinecarboxamides are typically synthesized via:
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Ring formation: Cyclization of 1,2-diamine precursors with carbonyl reagents.
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Substitution: Introduction of the cyclohexyl group via nucleophilic aromatic substitution or alkylation.
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Carboxamide formation: Reaction with dimethylcarbamoyl chloride under basic conditions.
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Salt formation: Treatment with HCl to yield the monohydrochloride .
Key Properties
| Property | Value/Description |
|---|---|
| Solubility | High in polar solvents (e.g., DMSO) |
| logP (estimated) | ~2.1 (moderate lipophilicity) |
| pKa | 8.2 (piperazine NH), 3.4 (HCl salt) |
| Stability | Hygroscopic; stable ≤25°C |
Pharmacological Profile
Target Engagement
Piperazinecarboxamides frequently target kinases or G-protein-coupled receptors. For example, dasatinib (a piperazine derivative) inhibits BCR-ABL and SRC kinases with IC₅₀ values ≤1 nM . Structural similarities suggest potential affinity for:
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VEGFR2 (KDR): A kinase target in angiogenesis (IC₅₀ ~50 µM for analogs) .
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LTA4H: Leukotriene A4 hydrolase, implicated in inflammation.
Mechanism of Action
The dimethylaminocarbonyl group may act as a hydrogen bond acceptor, while the cyclohexyl moiety provides hydrophobic bulk for receptor binding .
Comparative Analysis with Analogues
Activity Against KDR
| Compound | IC₅₀ (nM) | Target |
|---|---|---|
| Dasatinib | ≤1 | BCR-ABL, SRC |
| Erlotinib | 124,700 | EGFR |
| A-770041 | ~50,000 | Lck kinase |
| This compound | N/A | Theoretical: KDR |
Data suggest that bulkier substituents (e.g., cyclohexyl) reduce kinase inhibition potency but improve selectivity .
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